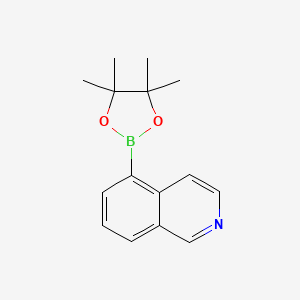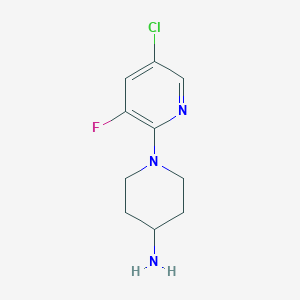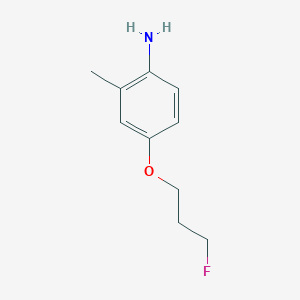
4-(3-Fluoropropoxy)-2-methylaniline
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound similar to “4-(3-Fluoropropoxy)-2-methylaniline”, known as “4-(3-Fluoropropoxy)benzenecarbaldehyde”, has an empirical formula of C10H11FO2 and a molecular weight of 182.19 . Another similar compound, “4-(3-Fluoropropoxy)aniline”, has a molecular formula of C9H12FNO .
Chemical Reactions Analysis
Specific chemical reactions involving “4-(3-Fluoropropoxy)-2-methylaniline” are not available in the literature I found .
Aplicaciones Científicas De Investigación
Metabonomic Toxicity Assessment
Metabonomic techniques employing high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy have been utilized to assess the toxicity of fluoroaniline compounds, including derivatives similar to 4-(3-Fluoropropoxy)-2-methylaniline, on earthworms (Eisenia veneta). This study demonstrated the potential of NMR spectroscopy in identifying novel biomarkers of xenobiotic toxicity, providing insights into the toxic effects and mechanism of action of various chemicals (Bundy et al., 2002).
Hybridization Probe Development
Research into the development of high-affinity, nucleobase-specific hybridization probes has explored the use of 3-fluoro-6-methylaniline nucleosides. These probes have shown potential in significantly enhancing duplex stability through mercury-mediated base pairs, indicating applications in molecular biology and genetic analysis (Aro-Heinilä et al., 2019).
Antibacterial Activity
The synthesis and antibacterial efficacy of 3-substituted-6-(3-ethyl-4-methylanilino)uracils have been investigated, highlighting their potential in inhibiting bacterial DNA polymerase IIIC and combatting Gram-positive bacterial growth. Such compounds present a promising avenue for developing new antibiotics (Zhi et al., 2005).
Non-Linear Optical Properties
A study on the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives has uncovered their potential in non-linear optical applications. Through Suzuki cross-coupling reactions, these compounds have been synthesized and analyzed for their reactivity and structural features, opening new possibilities in material science (Rizwan et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-fluoropropoxy)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-8-7-9(3-4-10(8)12)13-6-2-5-11/h3-4,7H,2,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQHDJZWRHWUBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoropropoxy)-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449125.png)
![6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449127.png)
![6-Bromothiazolo[4,5-c]pyridine](/img/structure/B1449131.png)
![tert-Butyl 1-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B1449132.png)
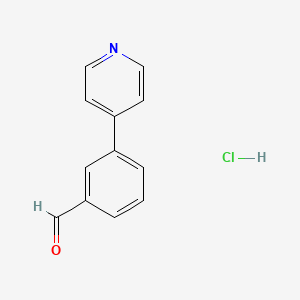
![3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B1449135.png)
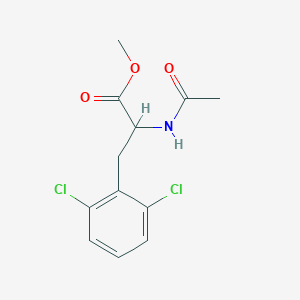

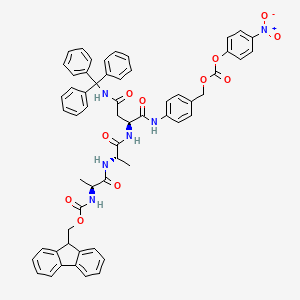
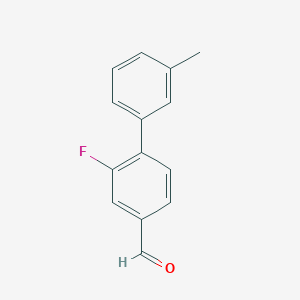
amine](/img/structure/B1449143.png)
![4-Azaspiro[2.5]octan-7-ol](/img/structure/B1449144.png)
